Mogroside III E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

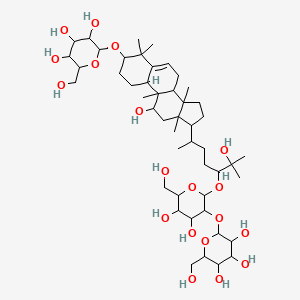

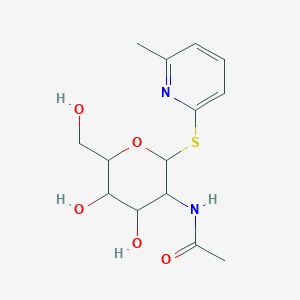

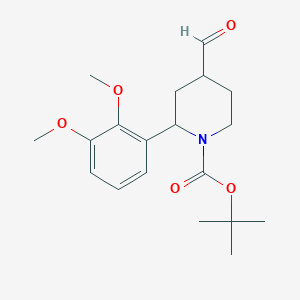

Mogroside III E is a natural sweetener derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound belongs to the cucurbitane-type triterpene glycosides and is known for its intense sweetness and potential health benefits. This compound is part of a family of mogrosides, which have been used in traditional Chinese medicine for their anti-inflammatory, antioxidant, and blood glucose modulation properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Mogroside III E can be synthesized through biotransformation processes. One common method involves the use of Saccharomyces cerevisiae, a type of yeast, to convert mogroside V into this compound during fermentation. This process requires specific conditions, including optimal pH and temperature settings .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of mogrosides from dried and powdered monk fruit using solvents such as water, methanol, or butanol. Enzymatic methods, such as the use of immobilized β-glucosidase, are also employed to convert mogroside V into this compound. These methods are efficient and can sustain high residual activity over extended periods .

Análisis De Reacciones Químicas

Types of Reactions

Mogroside III E undergoes various chemical reactions, including hydrolysis and glycosylation. Hydrolysis involves the breakdown of mogroside V into this compound using enzymes like β-glucosidase. Glycosylation reactions can further modify the structure of this compound by adding glucose moieties .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include β-glucosidase and other enzymes that facilitate the conversion of mogroside V. Optimal conditions for these reactions typically involve a pH of around 4 and a temperature of approximately 30°C .

Major Products Formed

The major product formed from the hydrolysis of mogroside V is this compound. This compound can further undergo glycosylation to produce other mogrosides with varying sweetness levels and biological activities .

Aplicaciones Científicas De Investigación

Mogroside III E has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical structure and potential as a natural sweetener.

Biology: Research focuses on its antioxidant and anti-inflammatory properties, which may have therapeutic benefits.

Medicine: this compound is investigated for its potential to modulate blood glucose levels and its anti-carcinogenic properties.

Industry: It is used as a natural sweetener in food and beverage products, offering a low-calorie alternative to sugar

Mecanismo De Acción

Mogroside III E exerts its effects through various molecular pathways. It inhibits the release of nitric oxide, which plays a crucial role in inflammation. This compound also interacts with specific molecular targets involved in glucose metabolism and oxidative stress, contributing to its anti-inflammatory and antioxidant activities .

Comparación Con Compuestos Similares

Mogroside III E is unique among mogrosides due to its specific glycosylation pattern and intense sweetness. Similar compounds include:

Mogroside V: The precursor to this compound, known for its high sweetness level.

Mogroside IV: Another sweetener with a different glycosylation pattern.

Mogroside II E: A less sweet compound that can be converted into this compound through enzymatic processes

This compound stands out for its potent biological activities and potential health benefits, making it a valuable compound for various applications.

Propiedades

IUPAC Name |

2-[[17-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATISCJMIITVAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[4-[3-(4-Bromophenyl)prop-2-enoylamino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B13400924.png)

![(2Z)-3-hexadecyl-2-[(E)-3-(3-hexadecyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B13400959.png)

![6-[7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400975.png)